Ald-CH2-PEG4-t-butyl ester

Catalog No.
S517890
CAS No.
1415329-20-2
M.F
C15H28O7
M. Wt
320.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ald-CH2-PEG4-t-butyl ester

CAS Number

1415329-20-2

Product Name

Ald-CH2-PEG4-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C15H28O7

Molecular Weight

320.38

InChI

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3

InChI Key

SCAAICMVIUVGGM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=O

Solubility

Soluble in DMSO

Synonyms

Ald-CH2-PEG4-t-butyl ester

Description

The exact mass of the compound Ald-PEG4-t-butyl ester is 320.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ald-CH2-PEG4-t-butyl ester is a chemical compound characterized by its structure, which includes an aldehyde functional group linked to a polyethylene glycol (PEG) chain and a t-butyl ester. The full name reflects its composition: an aldehyde group (Ald), a methylene bridge (CH2), a PEG chain with four ethylene glycol units (PEG4), and a t-butyl ester protecting group. This compound has gained attention in the field of bioconjugation and drug delivery due to its unique properties that facilitate the attachment of biomolecules while providing stability and solubility in aqueous environments.

Ald-PEG4-t-butyl ester does not have a direct mechanism of action within biological systems. Its primary function is to serve as a linker molecule, covalently attaching various biomolecules (drugs, antibodies, etc.) to other molecules of interest. The PEG spacer improves the overall water solubility and pharmacokinetic properties of the bioconjugate [].

, primarily involving its aldehyde functionality. Key reactions include:

  • Bioconjugation Reactions: The aldehyde group can react with aminooxy or hydrazine derivatives to form stable oxime or hydrazone linkages, making it useful for attaching proteins, peptides, or other biomolecules .
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, altering its reactivity profile .
  • Ester Hydrolysis: The t-butyl ester can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid and rendering the compound more polar and reactive .

The biological activity of Ald-CH2-PEG4-t-butyl ester is primarily linked to its role as a linker in bioconjugation applications. It facilitates the targeted delivery of therapeutic agents by enabling the conjugation of drugs to proteins or antibodies. This enhances the pharmacokinetics and bioavailability of the drugs while minimizing side effects. The PEG portion of the molecule contributes to increased solubility and reduced immunogenicity, making it particularly valuable in pharmaceutical applications.

Synthesis of Ald-CH2-PEG4-t-butyl ester typically involves several steps:

  • Preparation of PEG Linker: Start with commercially available polyethylene glycol derivatives.
  • Formation of Aldehyde Group: Introduce an aldehyde functional group through oxidation of a suitable precursor, often using reagents like pyridinium chlorochromate.
  • Protection of Carboxylic Acid: Protect the carboxylic acid as a t-butyl ester using t-butanol and an acid catalyst to prevent unwanted reactions during subsequent steps .
  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Ald-CH2-PEG4-t-butyl ester has several applications in various fields:

  • Drug Delivery Systems: Its ability to form stable conjugates with therapeutic agents makes it suitable for targeted drug delivery applications.
  • Bioconjugation: Used extensively in linking biomolecules for research and therapeutic purposes, enhancing specificity and efficacy.
  • Diagnostics: Employed in the development of diagnostic assays where stable conjugates are essential for accurate detection .

Studies on Ald-CH2-PEG4-t-butyl ester have focused on its interactions with various biomolecules:

  • Protein Conjugation: Research indicates that conjugates formed using this linker maintain biological activity while improving solubility and circulation time in vivo .
  • Cellular Uptake: Investigations into cellular uptake mechanisms show that conjugates utilizing this compound can enhance internalization by target cells, facilitating improved therapeutic outcomes .

Ald-CH2-PEG4-t-butyl ester shares similarities with several other compounds that are used in drug delivery and bioconjugation:

Compound NameStructure FeaturesUnique Aspects
Ald-CH2-PEG2-t-butyl esterShorter PEG chainFaster clearance due to lower molecular weight
Ald-CH2-PEG6-t-butyl esterLonger PEG chainEnhanced solubility but may reduce cellular uptake
Acid-PEG4-t-butyl esterContains a carboxylic acid insteadMore reactive due to free acid group
NH-bis(PEG4-t-butyl ester)Contains amine functionalityUseful for forming amide bonds with carboxylic acids

Ald-CH2-PEG4-t-butyl ester stands out due to its balanced properties that combine stability, reactivity, and biocompatibility, making it particularly advantageous for applications requiring precise control over drug delivery and targeting.

Molecular Architecture: Linear PEG4 Backbone and Terminal Functional Groups

Ald-CH2-PEG4-t-butyl ester represents a carefully designed heterobifunctional linker molecule characterized by its linear polyethylene glycol backbone with distinct terminal functional groups [1]. The compound exhibits the molecular formula C15H28O7 with a molecular weight of 320.38 grams per mole, establishing it as a medium-sized organic molecule suitable for bioconjugation applications [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate, reflecting its systematic structural organization [1].

The molecular architecture consists of a central tetraethylene glycol spacer unit, creating a linear backbone composed of four ethylene oxide repeat units connected through ether linkages [1] [3]. This polyethylene glycol chain provides the structural foundation for the molecule, maintaining flexibility while ensuring adequate spacing between the terminal functional groups [17]. The linear configuration eliminates potential steric conflicts that might arise from branched architectures, thereby preserving the accessibility of both terminal functional groups for subsequent chemical reactions [22].

Table 1: Fundamental Molecular Properties of Ald-CH2-PEG4-t-butyl ester

PropertyValueReference
Molecular FormulaC15H28O7 [1]
Molecular Weight320.38 g/mol [1]
Exact Mass320.18350323 Da [1]
Chemical Abstracts Service Number1415329-20-2 [1]
Rotatable Bond Count16 [1]
Hydrogen Bond Acceptor Count7 [1]
Hydrogen Bond Donor Count0 [1]
Topological Polar Surface Area80.3 Ų [1]

The terminal functional groups are strategically positioned at opposite ends of the polyethylene glycol backbone, creating a bifunctional linker capable of participating in diverse bioconjugation reactions [3] [7]. The aldehyde group occupies one terminus, providing electrophilic reactivity through its carbonyl carbon [3]. The tert-butyl ester group occupies the opposite terminus, serving as a protected carboxylic acid functionality that can be selectively deprotected under controlled conditions [3] [6].

Functional Group Analysis

t-butyl Ester: Stability and Deprotection Strategies

The tert-butyl ester functionality serves as a robust protecting group for the carboxylic acid moiety, providing exceptional stability under neutral and basic conditions while remaining susceptible to selective deprotection under acidic conditions [24] [6]. The tert-butyl group offers superior stability compared to other ester protecting groups due to the steric hindrance provided by the three methyl substituents, which effectively shield the ester carbonyl from nucleophilic attack [15] [24].

The mechanism of tert-butyl ester deprotection involves acid-catalyzed cleavage through formation of a tert-butyl carbocation intermediate [24]. Trifluoroacetic acid represents the most commonly employed deprotection reagent, providing efficient cleavage under mild conditions without affecting other acid-stable functional groups within the molecule [24] [15]. The reaction proceeds through initial protonation of the ester oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate the tert-butyl carbocation and the free carboxylic acid [24].

Table 3: t-butyl Ester Deprotection Conditions

Deprotection AgentConcentrationTemperatureReaction TimeYield
Trifluoroacetic Acid50-95%Room Temperature1-4 hours>95%
Hydrochloric Acid4 M0°C to Room Temperature2-6 hours90-95%
p-Toluenesulfonic Acid0.1-0.5 MRoom Temperature4-12 hours85-90%

The stability of the tert-butyl ester under physiological conditions represents a crucial advantage for bioconjugation applications [15] [24]. Unlike other ester protecting groups that may undergo hydrolysis under biological conditions, the tert-butyl ester remains intact in aqueous environments at physiological pH, ensuring that premature deprotection does not occur during bioconjugation procedures [24]. This stability profile enables the use of Ald-CH2-PEG4-t-butyl ester in complex biological systems where selective deprotection can be achieved through controlled addition of acidic reagents [15].

Non-Cleavable Nature: Implications for Conjugate Stability and Pharmacokinetics

The non-cleavable nature of Ald-CH2-PEG4-t-butyl ester fundamentally influences the pharmacokinetic profile and stability characteristics of conjugates formed using this linker [19] [20]. Non-cleavable linkers lack designated weak points in their molecular structure that would facilitate cleavage by proteases, hydrolases, or chemical pH changes, resulting in enhanced stability during systemic circulation [19] [21]. This structural characteristic represents a significant advantage for applications requiring prolonged conjugate stability in biological environments [20] [25].

The mechanism of payload release from non-cleavable linker conjugates relies entirely on lysosomal degradation of the entire conjugate complex following cellular internalization [21] [38]. Upon uptake into target cells, the conjugate undergoes processing within the lysosomal compartment, where proteolytic enzymes degrade the protein or antibody component while leaving the linker-payload unit intact [38] [21]. This degradation process results in the formation of amino acid-linker-payload conjugates that retain biological activity while demonstrating altered pharmacokinetic properties compared to free payload molecules [25] [38].

Table 4: Pharmacokinetic Implications of Non-Cleavable Linker Design

CharacteristicNon-Cleavable LinkerImpact on Conjugate Properties
Plasma StabilityHighExtended circulation half-life
Cellular Uptake DependenceCompleteRequires internalization for activity
Bystander EffectMinimalReduced off-target toxicity
Payload Release KineticsSlow, proteolysis-dependentSustained release profile
Conjugate ImmunogenicityLowReduced immune recognition

The enhanced plasma stability conferred by non-cleavable linkers translates directly into improved therapeutic indices for conjugated therapeutics [20] [19]. Studies comparing non-cleavable and cleavable linker systems demonstrate that non-cleavable conjugates exhibit superior stability in rodent plasma, with reduced premature payload release and enhanced target specificity [25] [20]. This stability advantage becomes particularly pronounced in applications where the conjugate must survive extended circulation times to reach target tissues effectively [22] [19].

The dependence on cellular internalization and lysosomal processing for payload release significantly influences the mechanism of action for non-cleavable conjugates [38] [21]. Unlike cleavable systems that can release active payload molecules in the extracellular environment, non-cleavable conjugates require complete cellular uptake before therapeutic activity can be realized [38]. This requirement enhances the specificity of payload delivery by ensuring that only cells capable of internalizing the conjugate will be exposed to the therapeutic agent [21].

PEG4 Spacer: Hydrophilicity, Flexibility, and Steric Effects

The tetraethylene glycol spacer unit within Ald-CH2-PEG4-t-butyl ester provides crucial hydrophilic properties that enhance the solubility and biocompatibility of conjugates formed using this linker [11] [17]. The polyethylene glycol backbone demonstrates exceptional water solubility due to the formation of hydrogen bonds between the ether oxygen atoms and surrounding water molecules [11] [41]. This hydration creates a dynamic water shell around the polymer chain that contributes to the stealth properties and biocompatibility associated with polyethylene glycol-containing molecules [13] [17].

The molecular dimensions of the PEG4 spacer establish specific geometric constraints that influence the accessibility and reactivity of terminal functional groups [36] [22]. Measurements of similar polyethylene glycol spacers indicate that the PEG4 unit provides an extended length of approximately 18-25 angstroms when fully extended, although the flexible nature of the polymer chain allows for significant conformational variability [36] [40]. This length provides adequate spatial separation between conjugated molecules while maintaining sufficient flexibility to accommodate various binding orientations [22] [16].

Table 5: PEG4 Spacer Physical and Chemical Properties

PropertyValueMeasurement ConditionsReference
Extended Length18-25 ÅngstromsFully Extended Conformation [36] [40]
Molecular Weight of PEG4 Unit194.23 g/molTetraethylene Glycol [28]
Water SolubilityCompleteRoom Temperature, pH 7.4 [11]
Rotational FlexibilityHighMultiple C-O Bond Rotation [13]
Hydration Number1-2 H2O per EO UnitAqueous Solution [37]

The conformational flexibility of the PEG4 spacer results from the ability of carbon-oxygen bonds within the polymer backbone to undergo free rotation [13] [17]. This molecular mobility enables the spacer to adopt multiple conformations in solution, reducing steric hindrance and enhancing the accessibility of terminal functional groups for bioconjugation reactions [16] [22]. The flexible nature of the spacer also contributes to the favorable pharmacokinetic properties of PEG-containing conjugates by reducing the hydrodynamic volume and improving tissue penetration compared to rigid spacer alternatives [22].

The hydration characteristics of the PEG4 spacer significantly influence the biological behavior of conjugates incorporating this linker [37] [41]. Terahertz spectroscopy studies reveal that each ethylene oxide unit within the polyethylene glycol chain associates with one to two water molecules under physiological conditions [37]. This hydration shell contributes to the stealth properties of polyethylene glycol conjugates by reducing protein adsorption and immune recognition [13] [17].

Steric effects mediated by the PEG4 spacer play a crucial role in determining the stability and activity of conjugated molecules [22] [16]. The polymer chain creates a protective barrier around conjugated proteins or therapeutic molecules, reducing access by proteolytic enzymes and enhancing stability in biological environments [22]. This protective effect becomes particularly important for sensitive therapeutic molecules that would otherwise undergo rapid degradation in physiological conditions [20] [17].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

320.1835

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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